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Compound of Interest

N,2-dimethyl-N-
Compound Name:
phenylpropanamide
CAS No.: 55577-65-6
Cat. No.: B405003
\ 7

Part 1: Identity & Significance

-dimethyl-
-phenylpropanamide is a tertiary amide characterized by the acylation of

-methylaniline with an isobutyryl group.[1][2] While historically viewed as a standard derivative
in the anilide library, it has emerged in the 21st century as a critical model substrate for
developing novel catalytic amidation methodologies and as a structural surrogate in forensic
analysis of opioid analogs.[1][2]

Chemical Identity
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Property

Detail

IUPAC Name

-dimethyl-

-phenylpropanamide

Common Synonyms

-Methyl-
-phenylisobutyramide;
-Isobutyryl-

-methylaniline

CAS Registry Number 55577-65-6

Molecular Formula

Molecular Weight 177.24 g/mol

Structure Tertiary amide; Aniline nitrogen substituted with

methyl and isopropylcarbonyl groups.[1][2][3]

Core Applications

o Methodological Benchmark: Due to its steric bulk (isopropyl group) and lack of N-H protons

(tertiary amide), it is the "gold standard" substrate for testing oxidative amidation and C-H

activation catalysts.[1][2]

e Forensic Surrogate: It shares the

-phenylpropanamide core with the fentanyl class of opioids.[1][2] It is frequently used as a
non-controlled reference standard to study the fragmentation patterns and chromatographic

behavior of anilide-based narcotics.[1][2]

o Pharmaceutical Intermediate: A building block for specific agrochemicals and non-opioid

analgesics investigating steric blockade of amide hydrolysis.[1][2]

Part 2: Historical Evolution & Discovery[1][2]

Unlike a blockbuster drug with a single "discovery moment," the history of
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-dimethyl-

-phenylpropanamide tracks the evolution of organic synthesis itself—from classical nucleophilic
substitution to modern transition-metal catalysis.[1][2]

Phase I: The Classical Era (Mid-20th Century)

The compound was initially synthesized as part of systematic efforts to characterize hindered
anilides.[1][2] Early organic chemists synthesized this molecule to study the rotational barriers
of the amide bond.[1][2] The steric clash between the

-methyl group and the isopropyl moiety provided valuable data on amide resonance and
conformational locking.[1][2]

o Discovery Context: Characterization of

-alkylanilines.

e Primary Route: Nucleophilic attack of

-methylaniline on isobutyryl chloride.[1][2]

Phase lI: The Catalytic Renaissance (2000s-Present)

In the last two decades, the compound gained new prominence.[1][2] Researchers needed
difficult substrates to prove the efficacy of new catalysts.[1][2] Converting a stable tertiary
amine (like

-dimethylaniline) directly into an amide (oxidative amidation) is chemically challenging.[1][2]
 Significance: Successful synthesis of
-dimethyl-

-phenylpropanamide via C-H functionalization became a proof-of-concept for "green
chemistry" methods that avoid acid chlorides.[1][2]

» Key Milestone: Recent iron-catalyzed protocols (e.g., using

and peroxides) have cited this specific molecule as a benchmark product (Yields >70%),
demonstrating the ability to cleave C-N bonds and insert oxygen under mild conditions [1].[1]
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[2]

Part 3: Synthetic Protocols
Method A: Classical Acylation (The "Gold Standard")

Context: This is the most reliable method for generating gram-scale quantities for reference
standards.[1][2] It relies on the high reactivity of acid chlorides.[1][2]

Reaction Scheme:

[1][2]

Step-by-Step Protocol:

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
an addition funnel. Maintain an inert atmosphere (

or Ar).[1][2]
e Reagents:
o -Methylaniline (1.0 equiv, 10 mmol)[1][2]
o Triethylamine (
) or Pyridine (1.2 equiv, 12 mmol) as the acid scavenger.[1][2]

o Dichloromethane (DCM) (anhydrous, 50 mL).[1][2]

o Addition: Dissolve amine and base in DCM and cool to 0°C (ice bath). Add Isobutyryl
chloride (1.1 equiv) dropwise over 20 minutes.[1][2] The reaction is exothermic; control the
rate to prevent boiling.[1][2]

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3—4 hours.
Monitor by TLC (usually 20% EtOAc/Hexanes).[1][2]

o Workup: Quench with saturated
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solution. Extract the organic layer, wash with 1M HCI (to remove unreacted amine) and
brine.[1][2]

 Purification: Dry over

, concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel,
Hexane/EtOAc gradient).[1][2]

o Expected Yield: 85-95%.

Method B: Iron-Catalyzed Oxidative Amidation (Modern)

Context: A "green" approach that converts tertiary amines directly to amides, avoiding corrosive
acid chlorides.[1][2] This method is often cited in recent literature [1].[1][2]

Reaction Scheme:

[1][]

Step-by-Step Protocol:

Catalyst Loading: In a sealed tube, combine
(5 mol%) and the oxidant TBHP (tert-Butyl hydroperoxide, 70% in water, 2.0 equiv).[1][2]

e Substrates: Add

-dimethylaniline (1.0 equiv) and Isobutyric anhydride (1.5 equiv). Solvent: Acetonitrile (
)-[11[2]
e Heating: Heat the sealed vessel to 80—85°C for 12 hours.

e Mechanism: The iron catalyst generates a radical at the

-methyl position, which is oxidized to an iminium ion, followed by nucleophilic attack by the
anhydride/acid species.[1][2]

o Workup: Cool, dilute with EtOAc, wash with water.
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 Purification: Flash chromatography is required to separate the product from unreacted
aniline derivatives.[1][2]

» Expected Yield: 60-75%.

Part 4: Visualization of Pathways[1][2]

The following diagram illustrates the two primary synthetic strategies and the mechanistic logic

behind the modern oxidative route.

Isobutyric Anhydride

Method B: Fe-Catalyzed Oxidative Amidation

FeCl2/ TBHP | I :

* | N,N-Dimethylaniline (Oxidative C-H Activation) ! Iminium lon H
: (Tertiary Amine) 1 Intermediate } +1A
| I 1 (Nucleophilic Trapping)
Met : Classical Acylation
: +1C, Et3N (Base)
. Nucleophilic Substitution . .
Isobutyryl Chloride : N-Methylaniline Yield: >85% > N,2-Dimethyl-N-phenylpropanamide
(Highly Reactive) .| (secondary Amine) (Target Amide)

Click to download full resolution via product page

Figure 1: Comparison of Classical Nucleophilic Substitution vs. Modern Oxidative C-H

Functionalization routes.

Part 5: Physical & Spectral Characterization[1][2][4]

For researchers validating their synthesis, the following spectral data is the established
standard [1].
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Technique

Data Points

Interpretation

Physical State

Colorless oil or low-melting
solid.[1][2]

Depends on purity; impurities

often yellow the oil.[1][2]

NMR (400 MHz,

)

7.44-7.35 (m, 3H, Ar-H)

Meta/Para aromatic protons.[1]

[2]

7.20-7.15 (m, 2H, Ar-H)

Ortho aromatic protons.[1][2]

3.25 (s, 3H)

-Methyl group (Diagnostic
singlet).[1][2]

2.65 (sept, 1H,

Methine proton of the

isobutyryl group.[1][2]

Hz)
1.05 (d, 6H, gem-Dimethyl groups
(Isobutyryl doublet).[1][2]
Hz)
Matches molecular weight of
MS (ESI) 178.1
177.[1][2]24.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

2. N,2-dimethyl-N-phenylpropanamide | CL1H15NO | CID 797399 - PubChem
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3. N,2-dimethyl-2-phenylpropanamide | C11H15NO | CID 260512 - PubChem
[pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [-Dimethyl- -phenylpropanamide: A Technical Guide to
Synthesis and Application]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b405003#discovery-and-synthesis-history-of-n-2-
dimethyl-n-phenylpropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b405003?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/n-methylaniline.htm
https://pubchem.ncbi.nlm.nih.gov/compound/797399
https://pubchem.ncbi.nlm.nih.gov/compound/797399
https://pubchem.ncbi.nlm.nih.gov/compound/n_2-Dimethyl-2-phenylpropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/n_2-Dimethyl-2-phenylpropanamide
https://www.benchchem.com/product/b405003#discovery-and-synthesis-history-of-n-2-dimethyl-n-phenylpropanamide
https://www.benchchem.com/product/b405003#discovery-and-synthesis-history-of-n-2-dimethyl-n-phenylpropanamide
https://www.benchchem.com/product/b405003#discovery-and-synthesis-history-of-n-2-dimethyl-n-phenylpropanamide
https://www.benchchem.com/product/b405003#discovery-and-synthesis-history-of-n-2-dimethyl-n-phenylpropanamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b405003?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b405003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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